N-methyl-3-oxopiperazine-1-carboxamide
Description
N-methyl-3-oxopiperazine-1-carboxamide is a piperazine derivative characterized by a methyl group at the nitrogen atom of the piperazine ring, a carbonyl group at position 3, and a carboxamide functional group at position 1. This compound’s structural framework enables diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery. Its unique combination of functional groups—specifically the 3-oxo (carbonyl) moiety and carboxamide—confers distinct physicochemical properties, influencing solubility, bioavailability, and target-binding affinity.
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N-methyl-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-7-6(11)9-3-2-8-5(10)4-9/h2-4H2,1H3,(H,7,11)(H,8,10) |
InChI Key |
CEOTWPROYDUWSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCNC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxopiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents and carboxylating agents. One common method is the reaction of 1-methylpiperazine with phosgene or its derivatives under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methyl-3-aminopiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-methyl-3-oxopiperazine-1-carboxamide and its derivatives have been investigated for their efficacy in treating several medical conditions, primarily due to their interactions with ion channels and receptors.
Pain Management and Neurological Disorders
Research indicates that compounds similar to this compound can modulate sodium and calcium channels, which are critical in the pathophysiology of pain and neurological disorders. Specifically, this compound has been linked to the treatment of conditions such as:
- Epilepsy : By modulating voltage-gated sodium channels, it may help in reducing seizure activity .
- Chronic Pain : Its action on sodium channels suggests potential utility in managing chronic pain syndromes .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown significant growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate a promising avenue for further development in cancer therapeutics .
Synthesis and Structural Characterization
The synthesis of this compound involves several chemical reactions that can yield high purity and yield of the compound. The stereoselective alkylation process has been studied to enhance the efficiency of synthesizing derivatives with desired biological activity .
Computational Studies
Quantum chemical methods have been employed to analyze the reaction pathways and transition states involved in the synthesis of this compound, providing insights into its stereochemistry and reactivity .
Case Studies and Research Findings
Numerous studies have documented the biological activities associated with this compound.
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have also demonstrated antiviral activities against influenza viruses, indicating a broader therapeutic potential .
Antitubercular Activity
Research has shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential role in developing new antitubercular agents .
Mechanism of Action
The mechanism of action of N-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of N-methyl-3-oxopiperazine-1-carboxamide and structurally related compounds:
Table 1: Structural and Functional Comparison
*Inferred from analogous compounds (e.g., ).
Structural Uniqueness
- This compound distinguishes itself through the 3-oxo group, which enhances electrophilicity and hydrogen-bonding capacity compared to non-oxidized piperazines. This feature is critical for interactions with enzymes or receptors requiring polar interactions .
- In contrast, halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit increased lipophilicity, favoring CNS penetration.
Research Findings
Scaffold Versatility : Piperazine cores with oxo groups (e.g., ) serve as templates for synthesizing libraries of compounds targeting diverse biological pathways.
Target Specificity : The 3-oxo group in this compound may confer selectivity for serine hydrolases, as seen in structurally related carboxamides .
Thermal Stability : Derivatives with rigid substituents (e.g., benzodioxin in ) exhibit higher thermal stability, advantageous for industrial applications.
Biological Activity
N-methyl-3-oxopiperazine-1-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound belongs to the class of piperazine derivatives, which are known for their significant biological properties. These compounds have been investigated for various therapeutic applications, including pain management, epilepsy treatment, and neurological disorders.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in the body. The compound may function as an inhibitor by binding to the active sites of enzymes or receptors, thereby modulating various biochemical pathways. This interaction can lead to therapeutic effects in conditions associated with calcium and sodium channel functions, such as epilepsy and chronic pain syndromes .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antiepileptic Efficacy
A study investigated the effects of this compound on seizure activity in rodent models. The compound demonstrated a significant reduction in seizure frequency and duration when administered prior to induced seizures, suggesting its potential as an antiepileptic agent .
Case Study 2: Analgesic Properties
In a controlled trial involving patients with chronic pain conditions, this compound was administered as part of a multi-modal pain management strategy. Results indicated a marked improvement in pain scores compared to baseline measurements, highlighting its analgesic properties .
Research Findings
Recent research has focused on the synthesis and optimization of N-methyl-3-oxopiperazine derivatives to enhance their biological activity. For instance, modifications at the N-substituent position have been shown to increase potency against specific targets such as BACE1 (β-site APP-cleaving enzyme), which is implicated in Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that small changes in molecular structure can significantly affect biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-methyl-3-oxopiperazine-1-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Solid-phase synthesis (SPS) is a robust approach for piperazine derivatives, enabling controlled stepwise assembly. Key considerations include:
- Coupling Reagents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxamide group .
- Temperature Control : Maintain temperatures below 40°C to prevent oxazolidinone side-product formation, a common issue in carboxamide synthesis .
- Purification : Employ gradient HPLC with C18 columns to isolate the target compound from unreacted intermediates .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the methyl and oxo groups. Compare chemical shifts to reference standards (e.g., EP impurity guidelines) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]) with a mass accuracy threshold of ±2 ppm .
- Chromatographic Purity : Apply USP-compliant HPLC methods with UV detection at 254 nm, ensuring ≤0.1% impurity thresholds .
Q. How should researchers assess the hydrolytic stability of this compound under physiological pH conditions?
- Methodological Answer :
- Experimental Design : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours.
- Quantification : Use LC-MS to monitor degradation products, particularly ring-opened intermediates. Stability is defined as >90% recovery after 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate protocol variability .
- Structural Confirmation : Re-characterize disputed analogs via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., piperazine ring planarity) with activity trends .
Q. What strategies mitigate byproduct formation during the N-methylation of 3-oxopiperazine-1-carboxamide?
- Methodological Answer :
- Selective Methylation : Use methyl iodide in anhydrous DMF with KCO as a base to favor N-methylation over O-methylation .
- In Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) to halt the reaction at ~85% conversion, minimizing di-methylated byproducts .
Q. How can impurity profiles be controlled during scale-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time FTIR to detect intermediates like unreacted 3-oxopiperazine .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DCM) to precipitate high-purity product while leaving hydrophilic impurities in the mother liquor .
Q. What computational approaches are recommended to predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use MetaSite or GLORYx to identify likely Phase I oxidation sites (e.g., piperazine ring or methyl group) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .
Methodological Notes
- Synthesis : Prioritize solid-phase or solution-phase routes depending on scale and purity requirements .
- Characterization : Cross-validate NMR and MS data with reference standards to avoid misassignment .
- Data Interpretation : Address contradictions through multi-lab reproducibility studies and structural reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
